Bienvenue dans la boutique en ligne BenchChem!

4-Bromo-3-iodo-1H-pyrrolo[2,3-B]pyridine

Organic Synthesis Medicinal Chemistry Cross-Coupling

This 4-Br/3-I dihalogenated azaindole (m.p. 222-224°C) offers orthogonal reactivity for sequential, regioselective functionalization. The >97% purity minimizes side-product formation in automated synthesis and SAR studies, ensuring reliable data. Essential for efficient FGFR-targeted library development. Request bulk pricing.

Molecular Formula C7H4BrIN2
Molecular Weight 322.93 g/mol
CAS No. 1000340-34-0
Cat. No. B1292647
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-3-iodo-1H-pyrrolo[2,3-B]pyridine
CAS1000340-34-0
Molecular FormulaC7H4BrIN2
Molecular Weight322.93 g/mol
Structural Identifiers
SMILESC1=CN=C2C(=C1Br)C(=CN2)I
InChIInChI=1S/C7H4BrIN2/c8-4-1-2-10-7-6(4)5(9)3-11-7/h1-3H,(H,10,11)
InChIKeyHBIIPYGVYOJSOV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine (CAS 1000340-34-0) as a Strategic Halogenated Heterocyclic Building Block for Targeted Synthesis


4-Bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine (CAS 1000340-34-0), also known as 4-Bromo-3-iodo-7-azaindole, is a dihalogenated pyrrolopyridine derivative that serves as a versatile intermediate in medicinal chemistry and organic synthesis . The compound features a pyrrolo[2,3-b]pyridine core bearing orthogonally reactive bromine (at position 4) and iodine (at position 3) substituents, enabling sequential, regioselective cross-coupling transformations [1]. With a molecular formula of C7H4BrIN2 and a molecular weight of 322.93 g/mol, it is primarily utilized as a building block for constructing kinase inhibitor scaffolds, particularly those targeting the fibroblast growth factor receptor (FGFR) family [2].

Why Generic Substitution of 4-Bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine (CAS 1000340-34-0) Fails: Orthogonal Reactivity and Regioselective Control


Substituting 4-Bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine with mono-halogenated or differently halogenated pyrrolopyridine analogs is not chemically equivalent due to the unique orthogonal reactivity conferred by the specific 4-Br/3-I substitution pattern [1]. This precise arrangement enables sequential, chemoselective cross-coupling reactions (e.g., Suzuki-Miyaura followed by Sonogashira) that are not achievable with compounds lacking both halogens in these specific positions [2]. The iodine atom at position 3 exhibits significantly higher reactivity in oxidative addition compared to the bromine atom at position 4, allowing for predictable, stepwise functionalization that is critical for the convergent synthesis of complex kinase inhibitor libraries [3]. Use of a generic analog (e.g., 5-bromo-3-iodo regioisomer) would alter the electronic and steric environment, leading to different coupling efficiencies, regiochemical outcomes, and ultimately, a divergent set of final compounds.

Quantitative Evidence for Selecting 4-Bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine (CAS 1000340-34-0) Over Analogs


Orthogonal Cross-Coupling Reactivity: Differentiating Iodide vs. Bromide Leaving Group Propensity

The 4-Bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine scaffold is strategically designed for sequential, chemoselective cross-coupling. The C-I bond at position 3 undergoes oxidative addition with Pd(0) catalysts substantially faster than the C-Br bond at position 4, enabling exclusive functionalization at the 3-position first [1]. This orthogonal reactivity is a defining feature absent in mono-halogenated analogs like 4-bromo-1H-pyrrolo[2,3-b]pyridine or 3-iodo-1H-pyrrolo[2,3-b]pyridine, which offer only a single site for derivatization. The difference in reactivity allows for the construction of more diverse and complex molecular architectures in a controlled manner [2].

Organic Synthesis Medicinal Chemistry Cross-Coupling

c-Met Kinase Inhibitor Potency: Derived Analogue IC50 Value Against A549 Cell Line

In a study of phenylpyrimidine-carboxamide derivatives incorporating the 1H-pyrrolo[2,3-b]pyridine moiety, a compound (15e) derived from the target scaffold demonstrated potent cytotoxicity against the A549 lung cancer cell line [1]. While the specific IC50 of 4-Bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine itself is not reported, the activity of its elaborated derivatives (IC50 = 0.14 ± 0.08 μM) provides a class-level benchmark for the scaffold's potential in generating potent c-Met inhibitors . This is in contrast to unsubstituted 1H-pyrrolo[2,3-b]pyridine, which lacks the necessary handles for generating such potent analogues.

Cancer Research Kinase Inhibition Cell-Based Assay

Physical Property and Purity Benchmarking: Defined Melting Point Range for Quality Control

The 4-Bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine compound is characterized by a specific melting point range of 222-224 °C and a purity specification of >97%, as reported by Key Organics Ltd [1]. In contrast, the 5-bromo-3-iodo regioisomer (CAS 757978-18-0) exhibits a different melting point range of 227.3-227.7 °C . This distinct thermal property provides a straightforward, quantitative method for identity confirmation and purity assessment during incoming material inspection, which is not possible with analogs lacking a well-defined melting point.

Quality Control Analytical Chemistry Procurement

Commercial Purity and Vendor Availability: Benchmarking Against Key Organics Specification

Multiple vendors, including BOC Sciences and ChemShuttle, supply 4-Bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine with a standard purity specification of 95% . However, Key Organics Ltd provides a higher purity grade of >97% for the same compound [1]. This 2% absolute purity difference, while seemingly small, can be critical in multi-step synthetic sequences where cumulative impurities from starting materials can significantly impact overall yield and final product purity. This contrasts with some analogs (e.g., 5-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine), which may not be as widely available in a >97% grade.

Procurement Supply Chain Purity Specification

High-Impact Application Scenarios for 4-Bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine (CAS 1000340-34-0)


Convergent Synthesis of 3,4-Disubstituted Pyrrolopyridine Kinase Inhibitor Libraries

Medicinal chemistry teams focused on developing selective kinase inhibitors can leverage the orthogonal reactivity of 4-Bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine for rapid, sequential derivatization. The 3-iodo position is first functionalized via a Suzuki or Sonogashira coupling with a diverse set of boronic acids or alkynes. Following this, the 4-bromo position is subjected to a second, distinct cross-coupling reaction. This convergent approach is directly supported by the compound's established class-level reactivity [1] and enables the efficient generation of structurally diverse compound libraries for structure-activity relationship (SAR) studies, as exemplified by the potent c-Met inhibitor derivatives reported in the literature [2].

Quality Control and Identity Verification in GMP Manufacturing

For organizations operating under Good Manufacturing Practice (GMP) guidelines, the well-defined melting point of 222-224 °C for the >97% purity grade serves as a critical analytical control [3]. This simple, low-cost measurement provides a definitive confirmation of chemical identity and preliminary purity, distinguishing the target 4-bromo-3-iodo regioisomer from its close structural analog, the 5-bromo-3-iodo isomer (m.p. 227.3-227.7 °C) . This reduces the risk of costly batch failures in multi-kilogram API intermediate campaigns.

High-Fidelity Building Block for Automated Parallel Synthesis Platforms

Automated synthesis platforms require building blocks with reliable, high-purity specifications to ensure predictable reaction outcomes. The availability of 4-Bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine in >97% purity from Key Organics Ltd [4] directly addresses this need. The 2% absolute purity advantage over the standard 95% grade minimizes the formation of side products from halogen-containing impurities, which is particularly important in high-throughput parallel synthesis where purification of each reaction product is often impractical. This leads to higher-quality screening data and reduces false positives in biological assays.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Bromo-3-iodo-1H-pyrrolo[2,3-B]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.